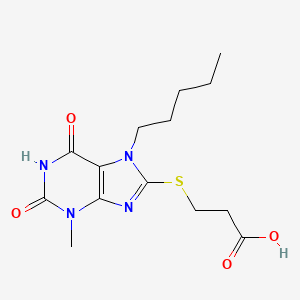

3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid

Description

Historical Development of Purine-Based Thioether Compounds

The exploration of purine derivatives began in the mid-20th century with the groundbreaking work of Gertrude Elion and George Hitchings, who developed mercaptopurine and thioguanine as antileukemic agents. These early thiopurines laid the foundation for understanding the therapeutic potential of purine modifications. By the 21st century, synthetic methodologies evolved to incorporate thioether groups, which improved metabolic stability and receptor selectivity. For instance, cross-dehydrogenation coupling reactions using thioethers enabled efficient N-9 alkylation of purines, expanding access to diverse analogs. Concurrently, convergent synthesis strategies emerged, such as the Mitsunobu reaction for coupling pre-functionalized adenine derivatives with bicyclic carbohydrate mimics, streamlining the production of rigid purine ligands. These advances collectively enabled the design of 3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid, which integrates a flexible pentyl chain and ionizable propanoic acid to modulate lipophilicity and solubility.

Classification within Thiopurine Chemical Space

Thiopurines are broadly categorized into imidazole-containing (e.g., azathioprine) and non-imidazole derivatives (e.g., mercaptopurine), with further subdivisions based on the presence of mercapto or thioguanine groups. The target compound belongs to the non-imidazole thioguanine subclass, distinguished by its 2,6-dioxo configuration and 8-thioether substituent. Unlike classical thiopurines, which prioritize metabolic activation to 6-thioguanine nucleotides (6-TGNs), this derivative’s sulfanylpropanoic acid group may direct activity toward non-canonical targets, such as Rac1 GTPase, via direct binding. Additionally, its pentyl chain introduces steric bulk, potentially reducing off-target DNA incorporation—a common limitation of earlier thiopurines.

| Comparative Features of Select Thiopurines | ||

|---|---|---|

| Compound | Substituents | Key Functional Groups |

| Mercaptopurine | 6-Mercapto | Thiol, purine |

| Thioguanine | 2-Amino-6-mercapto | Thiol, amino, purine |

| Target Compound | 8-Sulfanylpropanoic acid | Thioether, carboxylic acid, pentyl |

Research Significance in Medicinal Chemistry

The structural novelty of 3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid addresses two critical challenges in thiopurine therapeutics: poor aqueous solubility and nonspecific cytotoxicity. Classical thiopurines exhibit low solubility (e.g., thioguanine: 0.05 mg/mL at pH 7.4) and variable bioavailability (5–42%), limiting their clinical utility. The carboxylic acid group in this derivative enhances hydrophilicity, while the thioether linkage improves oxidative stability compared to thiol-based analogs. Preclinical studies of similar compounds, such as 3-methyl-8-((4-methylbenzyl)thio)-7-pentylpurine-2,6-dione, demonstrate retained affinity for adenosine receptors, suggesting preserved biological activity despite structural modifications. Furthermore, the pentyl chain may facilitate membrane penetration, a hypothesis supported by the enhanced cellular uptake observed in lipophilic purine analogs.

Structural Relationship to Established Purine Derivatives

The target compound shares a purine backbone with azathioprine and thioguanine but diverges through three key modifications:

- 8-Thioether Linkage : Replacing the 8-hydrogen with a sulfanylpropanoic acid group introduces a metabolically stable sulfur bridge, reducing susceptibility to enzymatic oxidation. This mirrors trends in prodrug design, where thioethers are employed to prolong half-lives.

- 3-Methyl-2,6-dioxo Configuration : The 2,6-diketone arrangement stabilizes the purine ring in a planar conformation, potentially enhancing π-stacking interactions with protein targets. The 3-methyl group sterically shields the N-3 position, mitigating unwanted alkylation reactions.

- 7-Pentyl Side Chain : This alkyl substituent increases lipophilicity (predicted log P ≈ 1.2), addressing the poor membrane permeability of early thiopurines. Analogous structures, such as methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate, demonstrate that alkyl chains at C-7 do not impair receptor binding.

Properties

IUPAC Name |

3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-3-4-5-7-18-10-11(17(2)13(22)16-12(10)21)15-14(18)23-8-6-9(19)20/h3-8H2,1-2H3,(H,19,20)(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWAYRYQXKPQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid typically involves multi-step organic synthesis. One common approach is the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the sulfanylpropanoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

Substitution: Halogenated purine derivatives, nucleophiles like amines or thiols; reactions often require the presence of a base and are carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the purine ring.

Scientific Research Applications

3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving purine metabolism.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes. It may also interact with nucleic acids, influencing DNA and RNA synthesis and function. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Purine Cores

2.1.1 3-[(7-Allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid (CAS 376620-68-7)

- Molecular Formula : C₁₃H₁₆N₄O₄S

- Key Differences :

- Substituents : Allyl (C₃H₅) group at position 7 (vs. pentyl in the target compound).

- Methyl Groups : Positions 1 and 3 are methylated (vs. only position 3 in the target compound).

- Dual methylation may reduce solubility compared to the target compound.

2.1.2 Methyl 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (CAS 476481-88-6)

- Molecular Formula : C₁₈H₂₆N₄O₄S

- Key Differences :

- Alkyl Chain : Branched isopentyl (3-methylbutyl) at position 7 (vs. linear pentyl).

- Ester Group : Methyl ester replaces the carboxylic acid (target compound has free acid).

- Branched alkyl chains may alter binding affinity in biological systems.

Heterocyclic Analogs with Pyrimidine Cores

2.2.1 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidin-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid Ethyl Ester

- Core Structure : Pyrimidine (vs. purine in the target compound).

- Substituents :

- Electron-Withdrawing Groups : Chloro, fluoro, and trifluoromethyl enhance electrophilicity.

- Dihydroisoxazole ring fused to the phenyl group.

- Functional Impact :

- Designed for herbicidal activity (patented as a glufosinate-P synergist).

- The pyrimidine core and fluorinated groups differentiate it from purine-based compounds.

Data Tables

Table 1: Structural Comparison of Purine Analogs

Table 2: Key Differences in Heterocyclic Analogs

*Estimated based on molecular formula.

Research Findings and Implications

Substituent Effects :

- Linear alkyl chains (e.g., pentyl) may enhance membrane permeability compared to branched (isopentyl) or unsaturated (allyl) groups .

- Free carboxylic acid groups (target compound) improve water solubility but may limit blood-brain barrier penetration vs. esters .

Biological Activity: Pyrimidine-based analogs prioritize agrochemical applications due to electrophilic substituents (e.g., trifluoromethyl) .

Patent Trends :

Biological Activity

- Molecular Formula : C15H22N4O4S

- Molecular Weight : 358.43 g/mol

- CAS Number : 370587-18-1

Antioxidant Properties

Research indicates that compounds similar to purines often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. While specific studies on this compound are sparse, the structural features suggest potential antioxidant activity.

Enzyme Inhibition

Purine derivatives are known to interact with various enzymes, particularly those involved in nucleic acid metabolism. For instance, compounds that share structural similarities with 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid may inhibit enzymes such as xanthine oxidase, which could be beneficial in conditions like gout and hyperuricemia.

Anti-inflammatory Effects

Some purine derivatives have demonstrated anti-inflammatory properties in preclinical studies. This could be attributed to their ability to modulate pathways involved in inflammation, such as the NF-kB pathway. However, specific data on this compound's anti-inflammatory effects remain unreported.

Study 1: Purine Derivatives and Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored various purine derivatives and their antioxidant capabilities. It was found that certain modifications to the purine structure enhanced radical scavenging activity. Although this study did not focus directly on 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid , it provides a basis for hypothesizing similar activities.

Study 2: Enzyme Interaction

Another research article examined the inhibition of xanthine oxidase by structurally related purine analogs. The results indicated significant inhibition rates, suggesting that further exploration of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid could yield promising results for therapeutic applications targeting metabolic disorders.

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antioxidant Activity | Potential based on structural similarity |

| Enzyme Inhibition | Possible inhibition of xanthine oxidase |

| Anti-inflammatory | Hypothetical based on related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.